molecular formula C10H21NO2S B13160021 N-methyl-3-(propane-2-sulfonyl)cyclohexan-1-amine

N-methyl-3-(propane-2-sulfonyl)cyclohexan-1-amine

Cat. No.: B13160021
M. Wt: 219.35 g/mol
InChI Key: ZSOWRPZFHZCKFP-UHFFFAOYSA-N
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Description

N-methyl-3-(propane-2-sulfonyl)cyclohexan-1-amine is a chemical compound with the molecular formula C10H21NO2S and a molecular weight of 219.34 g/mol . This compound is primarily used for research purposes and is known for its unique structural properties, which include a cyclohexane ring substituted with a methyl group, a propane-2-sulfonyl group, and an amine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-3-(propane-2-sulfonyl)cyclohexan-1-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the alkylation of cyclohexanone with N-methylamine, followed by sulfonylation with propane-2-sulfonyl chloride under basic conditions . The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or sodium hydroxide to facilitate the reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-methyl-3-(propane-2-sulfonyl)cyclohexan-1-amine can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfonic acids or sulfonates.

    Reduction: The amine group can be reduced to form secondary or tertiary amines.

    Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like thiols, amines, or alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonyl group can yield sulfonic acids, while reduction of the amine group can produce secondary or tertiary amines.

Scientific Research Applications

N-methyl-3-(propane-2-sulfonyl)cyclohexan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-methyl-3-(propane-2-sulfonyl)cyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of their activity. The amine group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a cyclohexane ring, a sulfonyl group, and an amine group, which confer specific chemical and biological properties

Properties

Molecular Formula

C10H21NO2S

Molecular Weight

219.35 g/mol

IUPAC Name

N-methyl-3-propan-2-ylsulfonylcyclohexan-1-amine

InChI

InChI=1S/C10H21NO2S/c1-8(2)14(12,13)10-6-4-5-9(7-10)11-3/h8-11H,4-7H2,1-3H3

InChI Key

ZSOWRPZFHZCKFP-UHFFFAOYSA-N

Canonical SMILES

CC(C)S(=O)(=O)C1CCCC(C1)NC

Origin of Product

United States

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